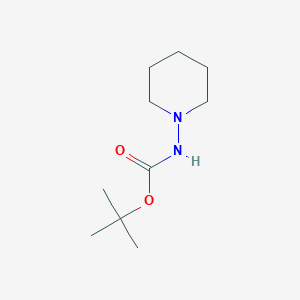

Tert-butyl piperidin-1-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-piperidin-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-12-7-5-4-6-8-12/h4-8H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHOQDDDDFBHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395289 | |

| Record name | tert-butyl piperidin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126216-45-3 | |

| Record name | tert-butyl piperidin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl piperidin-1-ylcarbamate

<Step>

Foreword: The Strategic Importance of Boc-Protected Piperidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine motif stands out as a "privileged scaffold," a core structural element frequently found in a multitude of approved therapeutic agents.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets. However, the inherent reactivity of the piperidine nitrogen necessitates a strategic approach to its incorporation into complex molecular architectures. This is where the concept of protecting groups becomes paramount, and among them, the tert-butyloxycarbonyl (Boc) group has emerged as a workhorse of organic synthesis.

This guide provides a comprehensive technical overview of tert-butyl piperidin-1-ylcarbamate, a fundamental building block that marries the piperidine scaffold with the robust protection of the Boc group. We will delve into its core properties, synthesis, and reactivity, offering field-proven insights into its application. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers, scientists, and drug development professionals to leverage this versatile intermediate with confidence and precision.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the bedrock of its effective utilization in synthesis. This compound is typically a white to off-white solid, and its key characteristics are summarized below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 200.28 g/mol | [2] |

| Melting Point | 102.0 to 106.0 °C | |

| Appearance | White to light yellow powder/crystal | [4] |

| Solubility | Soluble in some organic solvents | [4] |

| CAS Number | 172603-05-3 (racemic) |

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following data provides a reference for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum, the protons of the piperidine ring will appear as multiplets in the aliphatic region. The nine equivalent protons of the tert-butyl group will present as a sharp singlet, usually around 1.4 ppm.[5] The N-H proton of the carbamate will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbons of the piperidine ring, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons. The carbonyl carbon of the carbamate group will also be evident.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the carbamate group, typically in the region of 1680-1720 cm⁻¹. The N-H stretching vibration will also be present.[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[6]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a well-established procedure, typically involving the reaction of a suitable piperidine precursor with a Boc-protection reagent.

General Synthesis Protocol

A common and efficient method for the preparation of this compound involves the reaction of 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting piperidine derivative in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture. The base serves to neutralize the acid generated during the reaction.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Causality in Experimental Choices

-

Solvent Selection: Aprotic solvents like DCM and THF are chosen because they are unreactive towards the reagents and facilitate good solubility.

-

Role of the Base: The base is crucial for scavenging the acidic byproducts of the reaction, which could otherwise protonate the starting amine and render it unreactive.

-

Controlled Addition of Boc₂O: Slow addition of Boc₂O helps to control the exothermicity of the reaction and prevent the formation of side products.

Reactivity and Synthetic Utility: The Power of the Boc Group

The synthetic utility of this compound lies in the strategic presence of the Boc protecting group. This group effectively "masks" the reactivity of the piperidine nitrogen, allowing for selective functionalization at other positions of the molecule.

The Deprotection Strategy: Unveiling the Piperidine Nitrogen

The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This orthogonality is a cornerstone of modern organic synthesis.

Deprotection Workflow:

Caption: A typical workflow for the acid-catalyzed deprotection of a Boc-protected piperidine.

Mechanism of Deprotection:

The deprotection proceeds via an acid-catalyzed elimination mechanism. The acidic proton protonates the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic. A subsequent intramolecular elimination releases the stable tert-butyl cation, carbon dioxide, and the deprotected piperidine.

A Versatile Building Block in Drug Discovery

This compound and its derivatives are invaluable intermediates in the synthesis of a wide array of pharmaceuticals.[7][8] The piperidine scaffold can be further elaborated, and the protected nitrogen ensures that it does not interfere with subsequent chemical transformations. This strategic protection is key to successful multi-step organic synthesis.[9]

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in synthesis.

Step-by-Step Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: Prepare a KBr pellet or cast a thin film of the compound on a salt plate.

-

MS: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

IR: Record the spectrum using an FTIR spectrometer.

-

MS: Analyze the sample using an electrospray ionization (ESI) or other suitable mass spectrometer.[8]

-

-

Data Interpretation: Compare the acquired spectra with reference data to confirm the structure and assess purity.

Safety and Handling: A Prudent Approach

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]

Conclusion: A Cornerstone of Modern Synthesis

This compound is more than just a chemical intermediate; it is a testament to the power of strategic protecting group chemistry. Its robust nature, coupled with the ease of deprotection, makes it an indispensable tool for organic chemists, particularly those in the field of drug discovery. By understanding its fundamental properties and applying the principles outlined in this guide, researchers can confidently and effectively utilize this versatile building block to construct the complex molecules that will drive the next generation of therapeutic innovation.

References

- CymitQuimica. (2024). Safety Data Sheet - TERT-BUTYL (1-(PIPERIDIN-4-YL)CYCLOPROPYL)

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Boc-Piperidine-2-Carboxamide in Modern Drug Discovery.

- BenchChem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery.

- PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)

- Fisher Scientific. (2010). Safety Data Sheet - Tert-butyl N-[1-(4-cyanophenyl)

- AK Scientific, Inc. (n.d.). Tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)

- PubChem. (n.d.). tert-butyl N-[(3S)

- Supporting Information. (n.d.).

- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)

- Fisher Scientific. (2010).

- PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)

- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.

- Open Research@CSIR-NIScPR. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)

- PubMed Central. (n.d.).

- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). (S)-Tert-butyl (piperidin-3-ylmethyl)

- ChemBK. (2024). (S)

- PubChem. (n.d.). 4-(N-Boc-amino)piperidine.

- PharmaCompass. (n.d.). tert-butyl (R)

- Google Patents. (n.d.).

- American Chemical Society. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes.

- Gsrs. (n.d.). TERT-BUTYL (1-BENZYLPIPERIDIN-3-YL)

- BLD Pharm. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- Pharmaffiliates. (n.d.).

- SRIRAMCHEM. (n.d.). (S)

- Organic Chemistry Portal. (2024). tert-Butyl Esters.

- PubChem. (n.d.).

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....

- PubChemLite. (n.d.). Tert-butyl (3-(hydroxymethyl)piperidin-3-yl)

- BLD Pharm. (n.d.).

- Reddit. (n.d.). Method to remove Boc in the presence of t-butylester.

- Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.ie [fishersci.ie]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl piperidin-1-ylcarbamate: Pathways, Optimization, and Practical Considerations

Introduction: The Pivotal Role of Tert-butyl piperidin-1-ylcarbamate in Modern Drug Discovery

This compound, commonly referred to as N-Boc-piperidine, is a cornerstone building block in contemporary medicinal chemistry and pharmaceutical development. Its prevalence stems from the strategic incorporation of the piperidine scaffold, a privileged structure in a multitude of FDA-approved drugs, combined with the versatile and readily cleavable tert-butoxycarbonyl (Boc) protecting group. This strategic combination allows for the selective modification of other positions on the piperidine ring while the nitrogen remains shielded, enabling the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this crucial intermediate, offering field-proven insights into reaction mechanisms, protocol optimization, and troubleshooting to empower researchers in their drug discovery endeavors.

The Principal Synthetic Pathway: N-Boc Protection of Piperidine

The most direct and widely employed method for the synthesis of this compound is the N-protection of piperidine using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is a classic example of nucleophilic acyl substitution and is favored for its high efficiency, mild reaction conditions, and the straightforward purification of the final product.

Reaction Mechanism: A Stepwise Perspective

The reaction proceeds through a well-understood mechanism initiated by the nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1][2][3] This initial step forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-Boc protected piperidine, along with the liberation of tert-butanol and carbon dioxide.[3] The evolution of carbon dioxide gas serves as a significant thermodynamic driving force for the reaction.[3]

A base, such as triethylamine (TEA) or sodium bicarbonate, is frequently employed to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the piperidine starting material.[3][4]

Sources

"Tert-butyl piperidin-1-ylcarbamate" mechanism of action

An In-Depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of Tert-butyl piperidin-1-ylcarbamate

Authored by: A Senior Application Scientist

Introduction: Defining the Role of a Key Synthetic Building Block

In modern drug discovery and organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. This compound is not a therapeutic agent with a biological mechanism of action; rather, it is a crucial chemical intermediate whose "action" lies in its reactivity and utility as a synthetic building block. This guide provides an in-depth exploration of its primary function: serving as a stable, protected source of the 1-aminopiperidine scaffold, a common motif in medicinally relevant compounds.

The core utility of this reagent stems from the tert-butyloxycarbonyl (Boc) protecting group. The Boc group temporarily masks the reactive primary amine, rendering the molecule stable to a wide range of reaction conditions that would otherwise affect the free amine. Its "mechanism of action," in a chemical context, is the controlled cleavage of this group under specific acidic conditions to liberate the amine for subsequent synthetic transformations. This guide will detail the mechanism of this deprotection, provide validated protocols for its use, and illustrate its application in the synthesis of advanced molecular targets.

Part 1: The Boc Deprotection Mechanism - A Mechanistic Deep Dive

The cornerstone of using this compound is the selective removal of the Boc group. This process is most commonly achieved under acidic conditions. The generally accepted mechanism proceeds through a series of well-understood steps, which are critical for the synthetic chemist to control.

Causality of Reagent Choice: Strong acids like trifluoroacetic acid (TFA) are typically employed. TFA is effective because its conjugate base (trifluoroacetate) is a poor nucleophile, which prevents it from participating in unwanted side reactions. The reaction is often run in a non-nucleophilic solvent like dichloromethane (DCM) to further ensure a clean reaction.

The detailed mechanism is as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA), making the carbonyl carbon significantly more electrophilic.

-

Initiation of Cleavage: The unstable protonated intermediate undergoes cleavage. This step is the rate-determining step and results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, losing carbon dioxide (CO2).

-

Final Product: This decarboxylation liberates the free piperidin-1-amine, which is then protonated by the excess acid in the medium to form its corresponding ammonium salt.

Visualizing the Deprotection Pathway

The following diagram illustrates the acid-catalyzed deprotection workflow.

Caption: Figure 1: Acid-Catalyzed Boc Deprotection of this compound.

Part 2: Experimental Protocol and Self-Validation

A robust protocol for Boc deprotection includes internal checks to ensure the reaction proceeds as expected. The following methodology is a standard, field-proven procedure.

Detailed Protocol: Boc Deprotection of this compound

Objective: To quantitatively remove the Boc protecting group to yield piperidin-1-aminium trifluoroacetate.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC developing solvent (e.g., 10% Methanol in DCM)

-

Ninhydrin stain

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

TLC Baseline (Self-Validation Point 1): Spot the starting material solution on a TLC plate. This will serve as your t=0 reference.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq) dropwise. Causality Note: Adding TFA slowly at 0 °C helps to control the exotherm from the acid-base reaction and minimizes potential side reactions.

-

Reaction Monitoring (Self-Validation Point 2): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. The starting material spot should disappear and a new, more polar spot (which stays at the baseline) corresponding to the product salt should appear. A co-spot (lane with both starting material and reaction mixture) is recommended for accurate comparison.

-

Confirmation of Completion: The reaction is complete when the starting material is no longer visible on the TLC plate by UV light or staining.

-

Workup - Quenching: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Safety Note: TFA is corrosive and volatile. Ensure the rotary evaporator is in a fume hood and use a cold trap.

-

Workup - Neutralization (Optional, for free amine): If the free amine is desired, dissolve the residue in DCM and carefully add saturated NaHCO3 solution until effervescence ceases. Separate the organic layer, wash with brine, dry over MgSO4, filter, and concentrate. For most subsequent reactions (e.g., amide couplings), the TFA salt is used directly without neutralization.

-

Product Isolation: The resulting residue is the piperidin-1-aminium trifluoroacetate salt, which is often a viscous oil or solid. It is typically of sufficient purity to be used in the next step without further purification.

Part 3: Application in Medicinal Chemistry Synthesis

The true value of this compound is demonstrated in its role as a key intermediate. For example, in the development of novel anticoagulants, the 1-aminopiperidine scaffold is often a core component. A synthetic campaign might use this reagent to introduce the scaffold before building on the newly deprotected amine.

Synthetic Workflow Example: Synthesis of a Factor Xa Inhibitor Precursor

This workflow illustrates how the deprotected amine is used in a subsequent amide coupling reaction, a common step in pharmaceutical synthesis.

Caption: Figure 2: A generalized workflow showing Boc deprotection followed by amide coupling.

Quantitative Data Summary

The efficiency of the deprotection and subsequent coupling steps is critical for the overall yield of a synthetic route. The table below presents typical reaction parameters.

| Parameter | Deprotection Step | Amide Coupling Step |

| Key Reagents | TFA, DCM | HBTU/HATU or SOCl2, DIPEA |

| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |

| Reaction Time | 1 - 2 hours | 2 - 12 hours |

| Typical Yield | >95% (crude salt) | 70 - 90% |

| Monitoring Technique | TLC, LC-MS | TLC, LC-MS |

Conclusion

This compound is a valuable reagent in organic synthesis, prized for its ability to act as a stable precursor to the 1-aminopiperidine moiety. Its "mechanism of action" is a chemical one, centered on the reliable and high-yielding acid-catalyzed removal of the Boc protecting group. Understanding this mechanism, the associated protocols, and the broader synthetic context allows researchers and drug development professionals to effectively incorporate this versatile building block into the synthesis of complex, high-value molecules. The self-validating nature of the described protocols, primarily through chromatographic monitoring, ensures a high degree of control and reproducibility, which are essential in both academic and industrial research settings.

References

"Tert-butyl piperidin-1-ylcarbamate" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl piperidin-1-ylcarbamate

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical compound that belongs to the class of carbamates and is a derivative of piperidine. It features a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of the piperidine ring. This moiety is a widely used protecting group in organic synthesis, particularly in the construction of complex molecules and in peptide chemistry. The Boc group's utility stems from its stability under a range of conditions and its facile removal under specific acidic environments.

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering insights for researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is not extensively published, this document extrapolates its likely properties based on the well-established chemistry of N-Boc protected amines and related piperidine derivatives. Furthermore, it details robust experimental protocols for determining these critical physicochemical parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Likely a white to off-white solid | General knowledge |

| Melting Point | Not specified, but related compounds have melting points in the range of 60-110 °C | [2][3][4][5] |

| pKa | The piperidine nitrogen is acylated, significantly reducing its basicity. The carbamate proton is weakly acidic. | General chemical principles |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability. The solubility of this compound is predicted to be dictated by the interplay of its nonpolar tert-butyl and piperidine ring structures and the polar carbamate group.

Predicted Solubility Characteristics

Based on its structure, the following solubility profile is anticipated:

| Solvent | Predicted Solubility | Rationale |

| Water | Low to sparingly soluble | The presence of the large, nonpolar tert-butyl group and the piperidine ring is expected to limit aqueous solubility.[6] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are capable of solvating both polar and nonpolar regions of the molecule. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group of the alcohol can interact with the carbamate moiety, and the alkyl chain can solvate the nonpolar parts.[4][5] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These solvents are effective at dissolving moderately polar organic compounds.[4][5] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly soluble to insoluble | The polarity of the carbamate group will likely hinder solubility in highly nonpolar solvents. |

| Aqueous Acid (dilute) | Increased solubility with potential degradation | Protonation of the carbamate oxygen may slightly enhance solubility, but acidic conditions can lead to the cleavage of the Boc group.[7][8][9] |

| Aqueous Base (dilute) | Low solubility | The Boc group is generally stable to basic conditions, and the compound lacks a readily ionizable acidic proton to enhance solubility in a base.[7][10] |

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines a standard shake-flask method for accurately determining the thermodynamic solubility of this compound in various solvents.[6][11]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Ensure enough solid is present to achieve saturation and that undissolved solid remains visible.[6]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration has reached its maximum.[11]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is primarily influenced by its tert-butoxycarbonyl (Boc) protecting group, which is known to be labile under certain conditions.

Summary of Stability Characteristics

| Condition | Stability | Primary Degradation Pathway |

| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions.[7][8][9] Prolonged exposure to even mild acids should be avoided.[7] Acid-catalyzed hydrolysis of the carbamate to yield piperidine, isobutylene, and carbon dioxide. |

| Neutral pH | Generally stable | Minimal degradation expected. |

| Basic pH | Generally stable | The Boc group is stable towards most bases.[7][10] Minimal degradation expected under typical basic conditions. |

| Temperature | Susceptible to thermal degradation | Thermal deprotection can occur at elevated temperatures.[12] |

| Light | Photostability data is not widely available. However, compounds with amine functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended.[13] | Photo-oxidation of the piperidine ring or other light-induced reactions. |

| Oxidizing Agents | Potentially unstable | The piperidine ring can be susceptible to oxidation, which could lead to ring-opening or the formation of various oxidation products.[14] |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[13][15][16]

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

-

Use mass spectrometry (LC-MS) to identify the structures of the degradation products.

-

Caption: Workflow for Forced Degradation Study.

Conclusion

This compound is a compound whose solubility and stability are largely governed by the characteristics of the N-Boc protecting group and the piperidine scaffold. It is predicted to be soluble in a range of organic solvents but have limited aqueous solubility. Its stability is compromised under acidic conditions and potentially at elevated temperatures and in the presence of strong oxidizing agents. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these crucial parameters, enabling its effective use in research and development.

References

-

BIOSYNCE. (2025, August 25). What is the stability of piperidine?. Retrieved from [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

SciSpace. (2018). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]

-

Manjusha, P., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. Retrieved from [Link]

-

ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). What is Stability Testing?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. PMC. Retrieved from [Link]

-

PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025, July 28). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(tert-butoxycarbonyl)piperidine. PubChem. Retrieved from [Link]

Sources

- 1. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 3. 氨基甲酸叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. biosynce.com [biosynce.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

Spectroscopic Data of Tert-butyl piperidin-1-ylcarbamate: A Technical Guide

Introduction

Tert-butyl piperidin-1-ylcarbamate, also known as 1-Boc-piperidine, is a vital building block in modern organic synthesis, particularly in the development of pharmaceutical agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at other positions of the ring, making it a versatile intermediate. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by experimental data.

Molecular Structure and Spectroscopic Correlation

The structure of this compound features a saturated six-membered piperidine ring and a bulky Boc protecting group. This combination gives rise to a distinct set of signals in various spectroscopic analyses. The following sections will dissect the characteristic spectroscopic data, providing insights into how the molecular structure dictates the observed spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by two main sets of signals: those from the piperidine ring protons and the sharp singlet from the tert-butyl group. Due to the chair-like conformation of the piperidine ring and the restricted rotation around the N-C(O) bond, the protons on the piperidine ring can exhibit complex splitting patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.35 | m | 4H | H2, H6 |

| ~1.56-1.45 | m | 6H | H3, H4, H5 |

| 1.46 | s | 9H | tert-butyl |

Causality Behind Experimental Observations: The protons on the carbons adjacent to the nitrogen (H2 and H6) are deshielded due to the electron-withdrawing effect of the carbamate group, hence their downfield shift to around 3.35 ppm. The remaining piperidine protons (H3, H4, H5) are in a more shielded environment and appear as a broad multiplet further upfield. The nine protons of the tert-butyl group are chemically equivalent, resulting in a sharp, intense singlet at approximately 1.46 ppm, a hallmark of the Boc protecting group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 154.89 | C=O (carbamate) |

| 79.03 | C(CH₃)₃ (quaternary) |

| 44.31 | C2, C6 |

| 28.42 | C(CH₃)₃ (methyls) |

| 25.69 | C3, C5 |

| 24.45 | C4 |

Causality Behind Experimental Observations: The carbonyl carbon of the carbamate is the most deshielded, appearing at a characteristic chemical shift of ~155 ppm. The quaternary carbon of the tert-butyl group is also significantly downfield due to the attached oxygen atom. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are found at a lower field compared to the other ring carbons (C3, C4, and C5) due to the influence of the electronegative nitrogen atom. The three equivalent methyl carbons of the tert-butyl group give a single, intense signal at around 28.42 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are generally sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the carbamate group and the C-H bonds of the aliphatic structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretching (alkane) |

| 1690-1670 | Strong | C=O stretching (carbamate) |

| 1450-1360 | Medium | C-H bending |

| 1250-1160 | Strong | C-O stretching (carbamate) |

| 1150-1090 | Medium | C-N stretching |

Causality Behind Experimental Observations: The most prominent peak in the spectrum is the strong absorption around 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the carbamate functional group. The C-H stretching vibrations of the piperidine and tert-butyl groups appear as strong, sharp peaks in the 2850-2970 cm⁻¹ region. The strong absorption in the 1250-1160 cm⁻¹ range is attributed to the C-O stretching vibration of the carbamate.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

-

Sample Preparation: As this compound is a low-melting solid or an oil at room temperature, it can be analyzed as a thin film. A small drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule.

| m/z | Ion | Fragmentation Pathway |

| 186.15 | [M+H]⁺ | Protonated molecule |

| 130.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 86.09 | [Piperidine+H]⁺ | Loss of the Boc group |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation |

Causality Behind Experimental Observations: The protonated molecule [M+H]⁺ is observed at m/z 186.15. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, giving a peak at m/z 130.10. Another significant fragmentation pathway is the loss of the entire Boc group (100 Da) to give the protonated piperidine fragment at m/z 86.09. The base peak in the spectrum is often the stable tert-butyl cation at m/z 57.07.

Caption: Key fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key carbamate functional group, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. These data, coupled with the detailed experimental protocols, offer a robust analytical framework for researchers and scientists working with this important synthetic intermediate.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. N-(tert-butoxycarbonyl)piperidine. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Strategic Deployment of Tert-Butyl Piperidinylcarbamates in Modern Medicinal Chemistry: A Technical Guide

Abstract

The piperidine nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs. Within the vast armamentarium of synthetic building blocks used to construct these complex molecules, tert-butyl piperidinylcarbamates have emerged as exceptionally versatile and strategically important intermediates. This technical guide provides an in-depth analysis of the multifaceted role of these compounds, moving beyond a simple cataloging of their applications to a deeper exploration of the chemical principles that underpin their utility. We will dissect the rationale behind their use, from the nuanced role of the tert-butoxycarbonyl (Boc) protecting group to the strategic functionalization of the piperidine ring. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the design and execution of efficient and robust synthetic strategies.

Introduction: The Piperidine Scaffold and the Imperative of Control

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a structural motif of profound significance in pharmacology. Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, enabling precise interactions with biological targets. This has led to its incorporation into a wide array of therapeutics, particularly those targeting the central nervous system (CNS).[1]

However, the very feature that makes the piperidine nitrogen a valuable pharmacophoric element—its basicity and nucleophilicity—also presents a significant challenge during multi-step organic synthesis. Unchecked, this reactive amine can interfere with a wide range of chemical transformations, leading to unwanted side reactions, reduced yields, and complex purification challenges. This necessitates a strategy of temporary masking, or "protection," of the piperidine nitrogen. The ideal protecting group must be robust enough to withstand various reaction conditions, yet readily and selectively removable when its protective function is no longer required. It is in this context that the tert-butoxycarbonyl (Boc) group has proven to be an invaluable tool, and consequently, tert-butyl piperidinylcarbamates have become indispensable intermediates.

The Boc Group: A Keystone of Modern Synthetic Strategy

The widespread adoption of the Boc group for amine protection is a testament to its unique combination of stability and lability. This section will delve into the chemical reasoning that makes tert-butyl piperidinylcarbamates such reliable and versatile synthetic precursors.

The Chemistry of Protection and Stability

The Boc group is typically introduced by reacting a piperidine derivative with di-tert-butyl dicarbonate (Boc₂O).[2][3] The reaction is often catalyzed by a base such as 4-dimethylaminopyridine (DMAP) or conducted in the presence of a mild base like sodium bicarbonate.[2]

The resulting carbamate is exceptionally stable under a broad spectrum of non-acidic reaction conditions. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbamate carbonyl from nucleophilic attack. Furthermore, the delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This electronic deactivation is crucial for preventing unwanted side reactions during subsequent synthetic steps, such as alkylations, acylations, or coupling reactions at other positions of the molecule.

The Art of Deprotection: Controlled Cleavage

The strategic genius of the Boc group lies in its facile and clean removal under acidic conditions.[4] The mechanism of acid-catalyzed deprotection is a cornerstone of its utility. Protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), initiates the cleavage.[5] This is followed by the fragmentation of the protonated carbamate into a stable tert-butyl cation, carbon dioxide, and the free amine.[5]

This deprotection strategy offers several key advantages:

-

Orthogonality: The acid-lability of the Boc group makes it orthogonal to many other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[5] This orthogonality is critical in complex, multi-step syntheses where sequential deprotection is required.

-

Mild Conditions: While strong acids are required, the deprotection can often be carried out at or below room temperature, preserving the integrity of sensitive functional groups elsewhere in the molecule.

-

Volatile Byproducts: The byproducts of the deprotection are the volatile gas carbon dioxide and isobutylene (formed from the deprotonation of the tert-butyl cation), which are easily removed from the reaction mixture, simplifying purification.[5]

The choice of acidic reagent and solvent allows for fine-tuning of the deprotection conditions based on the substrate's sensitivity.

| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |

| Acidic Deprotection | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[4] |

| 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[4] | |

| Water-Mediated Deprotection | Deionized Water | Water | 80-100 °C | < 15 minutes | High | An environmentally friendly approach.[4] |

Strategic Functionalization of the Piperidine Ring

With the piperidine nitrogen securely protected, the focus shifts to the selective functionalization of the carbocyclic portion of the ring. Tert-butyl piperidinylcarbamates serve as excellent scaffolds for a variety of C-H functionalization and derivatization strategies.

Synthesis of Chiral Piperidines

The synthesis of enantiomerically pure substituted piperidines is of paramount importance, as the stereochemistry of substituents often dictates biological activity. Several advanced strategies are employed:

-

Chemoenzymatic Dearomatization: This approach utilizes a cascade of enzymatic reactions to convert activated pyridines into stereo-enriched piperidines, offering high selectivity under mild conditions.[6][7]

-

Asymmetric Hydrogenation: The reduction of substituted pyridines or tetrahydropyridines using chiral transition metal catalysts is a powerful method for accessing chiral piperidines.

-

Synthesis from the Chiral Pool: Readily available chiral starting materials, such as L-glutamic acid, can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

Directed Lithiation and Alkylation/Arylation

The Boc group can act as a directed metalation group, facilitating the deprotonation of the adjacent α-protons with strong bases like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like sparteine for asymmetric transformations.[8][9][10] The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce substituents at the 2-position of the piperidine ring with high regioselectivity.

Case Studies: The Impact of Tert-Butyl Piperidinylcarbamates in Drug Discovery

The true measure of a synthetic building block's value is its successful application in the synthesis of bioactive molecules. The following case studies highlight the critical role of tert-butyl piperidinylcarbamates in the development of important therapeutics.

Linagliptin: A DPP-4 Inhibitor for Type 2 Diabetes

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key step in its synthesis involves the nucleophilic substitution of a bromo-xanthine derivative with the chiral building block (R)-tert-butyl piperidin-3-ylcarbamate.[11][12] The Boc group in this intermediate serves a dual purpose: it protects the exocyclic amine, preventing it from competing with the piperidine nitrogen in the desired substitution reaction, and it deactivates the piperidine nitrogen to a degree that allows for a controlled reaction. The final step of the synthesis is the acidic deprotection of the Boc group to reveal the primary amine of linagliptin.[11]

Orexin Receptor Antagonists for Insomnia

Orexin receptor antagonists, such as suvorexant (Belsomra®), are a class of drugs used to treat insomnia. The synthesis of many of these compounds relies on the use of chiral piperidine-containing intermediates. While the exact intermediates can vary, the principles of using Boc-protected piperidines to control reactivity and build molecular complexity are central to their synthesis.[13][14][15]

IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways, making it an attractive target for the treatment of autoimmune diseases. The development of potent and selective IRAK4 inhibitors, such as Zimlovisertib (PF-06650833), has involved the use of complex, highly substituted piperidine scaffolds.[16][17][18] The synthesis of these molecules often employs tert-butyl piperidinylcarbamate derivatives to enable the controlled and sequential introduction of various substituents onto the piperidine ring, ultimately leading to the final drug candidate.

Experimental Protocols

The following protocols are provided as illustrative examples of the key transformations discussed in this guide. Researchers should adapt these procedures to their specific substrates and scales.

General Procedure for N-Boc Protection of Piperidine

Materials:

-

Piperidine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add Boc₂O portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected piperidine.

General Procedure for N-Boc Deprotection using TFA

Materials:

-

N-Boc protected piperidine derivative (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (5-10 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperidine in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[4]

Conclusion

Tert-butyl piperidinylcarbamates are far more than simple protected amines; they are highly versatile and strategically crucial intermediates that empower medicinal chemists to construct complex, biologically active molecules with precision and efficiency. The robust yet readily cleavable nature of the Boc protecting group provides the necessary control over the reactive piperidine nitrogen, enabling a vast array of synthetic transformations on the piperidine scaffold. As drug discovery continues to demand molecules of increasing complexity, the strategic application of these foundational building blocks will undoubtedly remain a central theme in the pursuit of novel therapeutics. The continued innovation in methods for the synthesis and functionalization of chiral piperidines will further expand the utility of these indispensable tools in the medicinal chemist's arsenal.

References

-

Wright, S. W., et al. (2021). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 12(4), 586–593. [Link]

-

New Drug Approvals. (n.d.). Linagliptin. Retrieved from [Link]

-

Zhang, L., et al. (2018). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 23(11), 2845. [Link]

-

O'Brien, P., et al. (2011). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

-

O'Brien, P., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(12), 5671–5677. [Link]

-

Grogan, G., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21067–21073. [Link]

-

ChemicalBook. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Chemistry & Biology Interface. (2016). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 6(1), 1-15. [Link]

-

ResearchGate. (n.d.). Synthesis of linagliptin (1). Conditions: (a) HCl, 1,4-dioxane, 6 °C... Retrieved from [Link]

-

Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry, 60(12), 5013–5029. [Link]

-

Turner, N. J., & Grogan, G. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21067-21073. [Link]

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

-

Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of Anti-Insomnia Drug Suvorexant. Heterocycles, 102(4), 742-749. [Link]

-

ResearchGate. (2021). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(11), 2146-2157. [Link]

-

McGrath, M. J., Bilke, J. L., & O'Brien, P. (n.d.). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. Retrieved from [Link]

-

O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5671-5677. [Link]

-

Dipharma Francis S.r.l. (2011). Process for the preparation of Linagliptin. European Patent Office. [Link]

-

ResearchGate. (2015). Suvorexant (Belsomra), The First-in-Class Orexin Antagonist for Insomnia. Medicinal Chemistry Research, 24(1), 1-13. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chinese Chemical Letters. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1599-1601. [Link]

-

Zhang, Z., & Chen, K. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 12(11), 1035–1041. [Link]

- Google Patents. (n.d.). WO2019232010A1 - Process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.

-

Open Research@CSIR-NIScPR. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(3), 324-331. [Link]

-

White Rose eTheses Online. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

-

Nature. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 3, 749–756. [Link]

-

RSC Publishing. (2023). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances, 13, 31343. [Link]

-

RCSB PDB. (2024). 8W3W: Crystal structure of IRAK4 in complex with compound 4. Retrieved from [Link]

-

Wang, Y., et al. (2023). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances, 13(44), 31343–31350. [Link]

-

LookChem. (n.d.). Cas 24424-99-5,Di-tert-butyl dicarbonate. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Five Chongqing Chemdad Co., Ltd. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

-

Benltifa, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 244-249. [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

-

MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3235. [Link]

-

NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10133. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. cbijournal.com [cbijournal.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. html.rhhz.net [html.rhhz.net]

- 16. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. medchemexpress.com [medchemexpress.com]

The Strategic deployment of Tert-butyl piperidin-1-ylcarbamate and its Analogs in Modern Synthesis

A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Piperidine Scaffold and the Art of Amine Protection

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. However, the inherent nucleophilicity and basicity of the piperidine nitrogen often necessitate a strategic approach to its handling during multi-step syntheses. Unwanted side reactions, poor solubility, and purification challenges can arise if the amine is left unprotected.

This is where the tert-butoxycarbonyl (Boc) protecting group proves indispensable. The Boc group, by forming a carbamate with the amine, effectively masks its reactivity.[1] This transformation is foundational to the utility of building blocks like tert-butyl piperidin-1-ylcarbamate. The Boc group is exceptionally stable under a wide range of basic and nucleophilic conditions, yet it can be cleaved cleanly and efficiently under acidic conditions.[2][3] This orthogonality is the cornerstone of its strategic application, allowing chemists to perform extensive modifications on other parts of a molecule before liberating the piperidine nitrogen for a final, crucial transformation.[4]

This guide provides an in-depth analysis of this compound and its aminopiperidine analogs as versatile building blocks. We will explore the causality behind synthetic choices, provide validated experimental protocols, and illustrate their application in the synthesis of complex pharmaceutical agents.

Part 1: Synthesis and Core Chemistry of Boc-Protected Piperidines

The preparation of Boc-protected piperidines is a critical first step in their utilization. The choice of synthetic route is often dictated by the desired substitution pattern, scale, and the availability of starting materials.

Direct N-Boc Protection: The Workhorse Method

The most straightforward method for preparing Boc-protected piperidines is the direct reaction of the parent piperidine with di-tert-butyl dicarbonate (Boc)₂O.[1]

Causality in Experimental Design:

-

Reagent Choice : (Boc)₂O is the premier reagent for this transformation due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).

-

Base Selection : A base is required to neutralize the protonated amine that forms during the reaction, driving the equilibrium towards the product. For simple piperidines, an aqueous base like sodium hydroxide in a biphasic system can provide near-quantitative yields.[5] For more complex substrates or when anhydrous conditions are preferred, an organic base like triethylamine (TEA) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) is highly effective.[6] DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive intermediate with (Boc)₂O.

-

Solvent System : The choice of solvent depends on the solubility of the piperidine starting material and the chosen base. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are common.[5][7]

Experimental Protocol: Direct N-Boc Protection of 4-Aminopiperidine [6]

-

Setup : In a 200 mL four-necked flask equipped with a mechanical stirrer, a pH sensor, and two dropping funnels, charge 90 g of ethanol and 10.0 g (0.1 mol) of 4-aminopiperidine.

-

Cooling : Stir the mixture and cool to a temperature between 10 to 15 °C.

-

Reagent Addition : Slowly and concurrently add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate from one dropping funnel and a 25% aqueous sodium hydroxide solution (17.6 g, 0.11 mol) from the other, maintaining the pH between 10 and 11.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up : Concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield tert-butyl piperidin-4-ylcarbamate as a solid.

Synthesis via Reductive Amination

An alternative and highly versatile route involves the reductive amination of a Boc-protected piperidone. This is particularly useful for introducing substituents on the exocyclic amine.[8]

Logical Workflow for Reductive Amination

Caption: Reductive Amination Workflow.

Causality in Experimental Design:

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[8] It is milder and more selective than other hydrides like sodium cyanoborohydride (NaCNBH₃), and the reaction can be performed as a one-pot procedure without the need to isolate the intermediate iminium ion. The mild acidity of the acetic acid byproduct can also help catalyze imine formation.

Experimental Protocol: Synthesis of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate [8]

-

Setup : To a solution of 1-Boc-4-piperidone (1.0 g, 5.02 mmol) and benzylamine (0.65 mL, 6.02 mmol) in 25 mL of dichloromethane, add sodium triacetoxyborohydride (1.6 g, 7.53 mmol).

-

Reaction : Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction for completion by TLC.

-

Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired product.

Part 2: The Boc Group in Action: Strategic Deprotection

The facile removal of the Boc group under acidic conditions is its defining feature. The choice of acid and reaction conditions is critical and must be tailored to the substrate to avoid undesired side reactions with other functional groups.[3]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via a well-established E1 elimination mechanism.

Caption: Mechanism of Acidic Boc Deprotection.

-

Protonation : The carbonyl oxygen of the Boc group is protonated by a strong acid.[3]

-

Fragmentation : This initial protonation weakens the tert-butyl-oxygen bond, leading to the departure of the stable tert-butyl cation and formation of an unstable carbamic acid intermediate.[3]

-

Decarboxylation : The carbamic acid rapidly decomposes, releasing carbon dioxide and the free piperidine amine, which is then protonated by the excess acid to form the corresponding salt.[3]

Comparative Analysis of Deprotection Reagents

The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) is the most common decision point for chemists.

| Parameter | Boc Deprotection with TFA | Boc Deprotection with HCl | Causality & Field Insights |

| Reagents | 5-50% Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) | TFA : Highly effective and volatile, making removal easy. However, the resulting trifluoroacetate salt can sometimes be oily or difficult to handle.[2] |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol | HCl in Dioxane : A commercially available, convenient solution. The resulting hydrochloride salt often precipitates from the reaction mixture, simplifying isolation and purification.[2] |

| Temperature | 0 °C to Room Temp. | Room Temperature | Both methods are typically performed at or below room temperature, preserving sensitive functional groups. |